molecular formula C22H21N5O2S B2886550 N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide CAS No. 1251593-26-6

N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide

Cat. No. B2886550
CAS RN: 1251593-26-6
M. Wt: 419.5
InChI Key: FACWTQASMOLHRG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a chlorophenyl group, a pyrrolidine ring, an oxadiazole ring, and a thiophene ring . These groups are common in many biologically active compounds .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle. Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Antiviral Research

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been studied for their potential antiviral properties. Specifically, compound 8b from a related study showed a reduction in the number of plaques formed by a virus by 25% at a concentration of 20 mg/ml, indicating promising antiviral activity . This suggests that derivatives of your compound could be explored for antiviral drug development, particularly against viruses that form plaques in host tissues.

Antimicrobial and Antibacterial Applications

The triazole and quinoxaline components are known to exhibit broad-spectrum antibacterial activity. Compounds similar to the ones you’ve mentioned have shown effectiveness against various pathogenic organisms . This implies that these compounds could be valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antifungal Agents

Triazole derivatives, such as voriconazole and posaconazole, play a significant role in combating fungal infections. The presence of a triazole ring system has been associated with enhanced antimicrobial activity, suggesting that your compounds could be potent antifungal agents .

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo[4,3-a]pyrazine platform serves as a foundation for creating focused small molecule libraries. These libraries are essential for medicinal chemistry, providing a diverse range of compounds for drug discovery and development . Your compounds could be used to generate a variety of derivatives, expanding the possibilities for therapeutic applications.

Chemical Synthesis and Drug Precursors

The pyrrolidin-5-one-2-carboxamide structure within your compounds can be synthesized through multi-component reactions involving solvent participation. This method features mild conditions and good functional group tolerance, making it suitable for constructing a wide range of substrates that could serve as precursors for drug synthesis .

properties

IUPAC Name

2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-16-6-4-5-7-18(16)30-21-20-25-27(22(29)26(20)13-12-23-21)14-19(28)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACWTQASMOLHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide

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